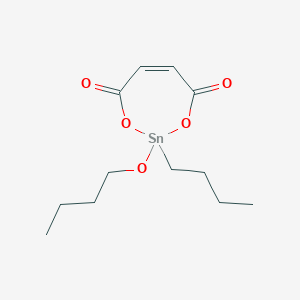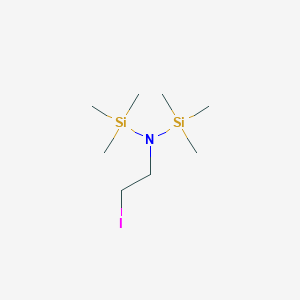
(3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal is an organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a methyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal typically involves the protection of functional groups and selective reactions to achieve the desired stereochemistry. One common method involves the use of (3R)-hydroxy pyrrolidine as a starting material, which reacts with a silicane protective agent to obtain the intermediate compound . Further reactions, including hydrogenation and selective oxidation, lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (3R)-3-(Benzyloxy)-4-oxo-3-methylbutanal.
Reduction: Formation of (3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and aldehyde groups can undergo nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid
- Benzyl (2R,3R,4R,5S)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Uniqueness
(3R)-3-(Benzyloxy)-4-hydroxy-3-methylbutanal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its combination of a benzyloxy group with a hydroxy and aldehyde group in a single molecule makes it a versatile intermediate for various chemical transformations and research applications.
Properties
CAS No. |
62222-32-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3R)-4-hydroxy-3-methyl-3-phenylmethoxybutanal |
InChI |
InChI=1S/C12H16O3/c1-12(10-14,7-8-13)15-9-11-5-3-2-4-6-11/h2-6,8,14H,7,9-10H2,1H3/t12-/m1/s1 |
InChI Key |
VZIOWTWTNXUYAI-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](CC=O)(CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC=O)(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
![2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543703.png)


![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one](/img/structure/B14543719.png)




![1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14543757.png)


![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl-](/img/structure/B14543768.png)
